molecular formula C6H14OS B3386185 5-methoxypentane-1-thiol CAS No. 70993-76-9

5-methoxypentane-1-thiol

Cat. No.: B3386185
CAS No.: 70993-76-9
M. Wt: 134.24 g/mol
InChI Key: MSMGLQGIMKRJJY-UHFFFAOYSA-N
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Description

5-Methoxypentane-1-thiol is an organosulfur compound characterized by a pentane backbone with a methoxy (-OCH₃) group at the fifth carbon and a thiol (-SH) group at the first carbon. The molecular formula is C₆H₁₄OS, with a molecular weight of 134.24 g/mol. Thiols are known for their strong odor and nucleophilic reactivity, while the methoxy group enhances solubility in organic solvents and influences steric and electronic properties. This compound is likely used in organic synthesis, catalysis, or as a precursor in fragrance or pharmaceutical applications due to its dual functional groups.

Properties

IUPAC Name

5-methoxypentane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-7-5-3-2-4-6-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMGLQGIMKRJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing thiols, including 5-methoxypentane-1-thiol, involves the reaction of an alkyl halide with thiourea, followed by alkaline hydrolysis of the intermediate isothiouronium salt . This method is widely used due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of thiols often involves the use of transition-metal-catalyzed reactions. These methods are advantageous because they can be performed under mild conditions and offer high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

5-methoxypentane-1-thiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Alkyl thiols.

Mechanism of Action

The mechanism of action of 5-methoxypentane-1-thiol involves its ability to act as a nucleophile due to the presence of the thiol group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. In biological systems, thiols play a crucial role in maintaining redox balance and protecting against oxidative stress by scavenging reactive oxygen species .

Comparison with Similar Compounds

5-Aminopentane-1-Thiol (CAS 31110-78-8)

  • Molecular Formula : C₅H₁₃NS (C₅H₁₄ClNS as hydrochloride salt).
  • Molecular Weight : 155.69 g/mol (hydrochloride salt) .
  • Functional Groups: Thiol (-SH) and amino (-NH₂).
  • Key Differences: The amino group increases polarity, enabling hydrogen bonding and chelation with metal ions. Bifunctional reactivity allows participation in disulfide bond formation (via -SH) and nucleophilic substitution (via -NH₂). Applications: Likely used in pharmaceutical intermediates for drug delivery systems or as a ligand in coordination chemistry .

5-Methoxy-3-Methylpentane-1-Sulfonyl Chloride (CAS 1478897-18-5)

  • Molecular Formula : C₇H₁₃ClO₃S.
  • Molecular Weight : 212.69 g/mol .
  • Functional Groups : Sulfonyl chloride (-SO₂Cl) and methoxy (-OCH₃).
  • Key Differences: Sulfonyl chloride is highly reactive in nucleophilic substitutions (e.g., sulfonamide formation). Applications: Used as a drug impurity reference standard or reagent in sulfonylation reactions .

(2R)-2-Diethoxyphosphoryl-5-Phenyl-Pentane-1-Thiol

  • Molecular Formula : C₁₅H₂₅O₃PS.
  • Molecular Weight : 316.39 g/mol .
  • Functional Groups : Thiol (-SH), phosphoryl (-PO(OEt)₂), and phenyl (aromatic).
  • Key Differences: The phosphoryl group enables participation in phosphorylation reactions, while the phenyl ring adds hydrophobicity. Stereochemistry (R-configuration) may influence biological activity or chiral synthesis pathways. Applications: Potential use in organocatalysis or as a chiral building block in asymmetric synthesis .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Reactivity Applications
5-Methoxypentane-1-thiol C₆H₁₄OS 134.24 Thiol, Methoxy Nucleophilic substitution, oxidation Organic synthesis, fragrances
5-Aminopentane-1-thiol C₅H₁₄ClNS 155.69 Thiol, Amino Chelation, disulfide formation Pharmaceuticals, ligands
5-Methoxy-3-methylpentane-1-sulfonyl chloride C₇H₁₃ClO₃S 212.69 Sulfonyl chloride, Methoxy Sulfonylation, nucleophilic substitution Drug impurity standards, reagents
(2R)-2-Diethoxyphosphoryl-5-phenyl-pentane-1-thiol C₁₅H₂₅O₃PS 316.39 Thiol, Phosphoryl, Phenyl Phosphorylation, chiral catalysis Asymmetric synthesis, catalysis

Key Research Findings

Reactivity Trends: Thiol-containing compounds (e.g., this compound, 5-aminopentane-1-thiol) are prone to oxidation, forming disulfide bridges . Sulfonyl chlorides (e.g., 5-methoxy-3-methylpentane-1-sulfonyl chloride) exhibit higher reactivity in nucleophilic substitutions compared to thiols, making them valuable for sulfonamide synthesis .

Solubility and Stability: Methoxy groups enhance solubility in non-polar solvents, while amino groups increase water solubility . Sulfonyl chlorides are moisture-sensitive and require anhydrous handling .

Sulfonyl chlorides demand strict safety protocols (e.g., gloves, goggles) to avoid skin/eye corrosion .

Biological Activity

5-Methoxypentane-1-thiol is a sulfur-containing organic compound that has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula: C6H14OS
  • CAS Number: [not provided in search results]
  • Molecular Weight: 130.25 g/mol
  • Functional Group: Thiol (-SH) and methoxy (-OCH3)

This compound's unique structure allows it to participate in various biochemical reactions, particularly those involving thiol-disulfide exchange and redox reactions.

Antioxidant Properties

Research indicates that compounds with thiol groups, such as this compound, exhibit significant antioxidant activity. Thiols can reduce oxidative stress by neutralizing free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant mechanism primarily involves the donation of electrons from the thiol group, leading to the formation of disulfides and other stable products.

Neuroprotective Effects

Studies have shown that thiol compounds can exert neuroprotective effects by modulating intracellular signaling pathways. For instance, they may influence the activity of neuroprotective proteins or reduce the levels of neurotoxic species. The specific neuroprotective mechanisms of this compound are still under investigation, but its structural similarity to known neuroprotective agents suggests potential efficacy in this area.

Case Studies and Research Findings

A variety of studies have explored the biological effects of thiols similar to this compound:

  • Neuroprotection in Rodent Models : Research conducted on rodent models demonstrated that thiol compounds could significantly attenuate neuronal damage induced by oxidative stress. These studies often measure outcomes such as behavioral changes and biochemical markers of neuronal health.
  • Antioxidant Activity Assessment : In vitro assays have been employed to evaluate the antioxidant capacity of thiols. These include DPPH radical scavenging assays and ABTS assays, where this compound showed promising results compared to standard antioxidants.
  • Cellular Studies : Cell culture experiments have indicated that this compound can modulate cellular responses to oxidative stress, enhancing cell survival rates under challenging conditions.

Comparative Analysis with Other Thiols

The following table summarizes the biological activities of this compound compared to other related thiol compounds:

CompoundAntioxidant ActivityNeuroprotective EffectsOther Notable Activities
This compoundHighModeratePotential anti-inflammatory effects
L-CysteineVery HighHighPrecursor for glutathione synthesis
D-CysteineModerateLowLimited therapeutic applications
N-acetylcysteine (NAC)Very HighHighMucolytic agent; used in acetaminophen overdose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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